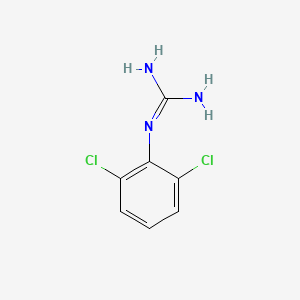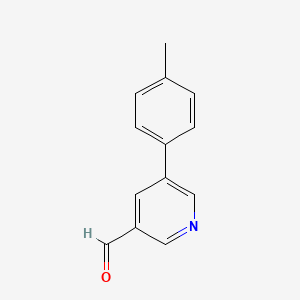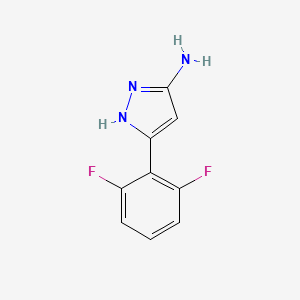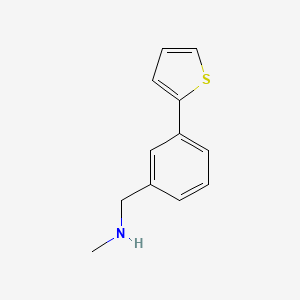
1-(2,6-Dichlorophenyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dichlorophenyl)guanidine is a chemical compound with the molecular formula C7H7Cl2N3. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of two chlorine atoms attached to a phenyl ring, which is further connected to a guanidine group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dichlorophenyl)guanidine typically involves the reaction of 2,6-dichloroaniline with cyanamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the guanidine group. The reaction mixture is then heated to promote the desired chemical transformation .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques to ensure high yield and purity. One such method includes the use of thiourea derivatives as guanidylating agents, which react with 2,6-dichloroaniline to form the desired product . The reaction conditions are optimized to achieve efficient conversion and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,6-Dichlorophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the guanidine group to amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amines derived from the reduction of the guanidine group.
Substitution: Various substituted phenylguanidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2,6-Dichlorophenyl)guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 1-(2,6-Dichlorophenyl)guanidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of glycogen phosphorylase, an enzyme involved in glycogenolysis. This inhibition can regulate blood sugar levels and has potential therapeutic applications. Additionally, the compound can induce autophagy in cancer cells, leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichlorophenylguanidine
- 2,5-Dichlorophenylguanidine
- 2,6-Dichlorophenylbiguanide
Uniqueness
1-(2,6-Dichlorophenyl)guanidine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to other dichlorophenylguanidines, the 2,6-substitution pattern enhances its ability to interact with certain molecular targets, making it a valuable compound in research and industrial applications .
Propiedades
Fórmula molecular |
C7H7Cl2N3 |
|---|---|
Peso molecular |
204.05 g/mol |
Nombre IUPAC |
2-(2,6-dichlorophenyl)guanidine |
InChI |
InChI=1S/C7H7Cl2N3/c8-4-2-1-3-5(9)6(4)12-7(10)11/h1-3H,(H4,10,11,12) |
Clave InChI |
FBVLZVUGJGEIEC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)N=C(N)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrazolo[4,3-b]pyridin-3(2H)-one](/img/structure/B1357039.png)



![N-[4-fluoro-3-(trifluoromethyl)phenyl]guanidine](/img/structure/B1357053.png)








